2-(Tributylstannyl)-4-(trifluoromethyl)thiazole
Description
Properties
CAS No. |
2168559-42-8 |
|---|---|
Molecular Formula |
C16H28F3NSSn |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
tributyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]stannane |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-1-9-2-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
InChI Key |
NGTMMEPBAPUXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the 4-(trifluoromethyl)thiazole core,
- Introduction of a halogen (usually bromine or chlorine) at the 2-position of the thiazole ring,
- Subsequent Stille coupling or stannylation to replace the halogen with a tributylstannyl group.
This approach is supported by palladium-catalyzed cross-coupling methodologies widely used for functionalizing heteroaromatic compounds.
Synthesis of 4-(Trifluoromethyl)thiazole Core
According to a comprehensive synthetic study, the thiazole ring bearing the trifluoromethyl group at the 4-position can be prepared by condensation reactions involving trifluoromethylated diketones and thiourea derivatives. For example:
- Treatment of 1,1,1-trifluoropentane-2,4-dione with hydroxy(tosyloxy)iodobenzene followed by reaction with methylthiourea leads to thiazole ring formation with trifluoromethyl substitution.
- Bromination at the 2-position of the thiazole ring is achieved using bromine in acidic media, yielding 2-bromo-4-(trifluoromethyl)thiazole intermediates suitable for further functionalization.
Introduction of the Tributylstannyl Group via Stille Coupling
The key step to obtain this compound involves a palladium-catalyzed Stille coupling reaction, where the 2-halogenated thiazole is reacted with tributylstannyl reagents under suitable conditions:
- Use of 3% Pd[(t-Bu)3P]2 as the catalyst,
- Cesium fluoride (CsF) as an activator,
- 1,4-dioxane as solvent,
- Microwave irradiation at 120 °C for 2 hours,
- Achieving yields around 60% for the stannylated product.
This reaction replaces the halogen atom at the 2-position with the tributylstannyl moiety, providing the target compound.
Alternative Synthetic Routes and Functional Group Transformations
Other synthetic routes involve:
- Preparation of thiazole derivatives with trifluoromethyl groups and subsequent functional group transformations such as bromination, formylation, and esterification to access intermediates that can be converted to stannylated products.
- Hydrolysis and purification steps to isolate intermediates such as 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid and esters, which can be precursors for further elaboration.
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 4-(trifluoromethyl)thiazole core | 1,1,1-Trifluoropentane-2,4-dione + hydroxy(tosyloxy)iodobenzene, then methylthiourea; MeCN, RT | 95 | High yield ring formation |
| 2 | Bromination at 2-position | Bromine in HBr, RT, 2 h | 88 | Formation of 2-bromo-4-(trifluoromethyl)thiazole |
| 3 | Stille coupling to introduce tributylstannyl | Tributylstannyl ethylene, Pd[(t-Bu)3P]2 (3%), CsF, 1,4-dioxane, microwave, 120 °C, 2 h | 60 | Key step for tributylstannyl substitution |
Analytical Data and Research Results
- The stannylated thiazole product is typically characterized by NMR spectroscopy, confirming the presence of tributylstannyl and trifluoromethyl substituents.
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and molecular weight.
- The reported yields and reaction conditions are optimized for reproducibility and scalability in research laboratories.
Chemical Reactions Analysis
Types of Reactions: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group, although this reaction is less common.
Substitution: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Palladium-catalyzed Stille coupling reactions are commonly used, with reagents such as organohalides and organostannanes.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: De-trifluoromethylated thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The tributylstannyl group can facilitate the formation of carbon-carbon bonds through Stille coupling reactions, making the compound a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Organotin Thiazole Derivatives
Several structurally related organotin thiazoles exhibit distinct physicochemical properties due to variations in substituents:
Key Observations :
- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methylthio or methoxy analogs .
Trifluoromethyl-Substituted Thiazoles
Compounds with 4-(trifluoromethyl)phenyl or trifluoromethyl groups on the thiazole ring demonstrate diverse bioactivities:
- 2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole (3g) : Exhibits antifungal activity with low cytotoxicity, attributed to the hydrazinyl-dicyclopropyl group enhancing target selectivity .
- 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e): Shows antiviral activity against influenza A, likely due to the trifluoromethyl group improving membrane permeability .
- 2-Hydrazino-4-(4-aminophenyl)thiazole: A carcinogenic analog, highlighting the critical role of substituent choice in toxicity profiles .
Antifungal and Antimicrobial Profiles
- The target compound’s organotin group may confer antimicrobial properties, similar to 3g, which showed MIC values of 250 µg/mL against Candida utilis . However, organotin derivatives often exhibit higher toxicity than non-metallic analogs .
Key Research Findings
- Synthetic Flexibility: The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions, while organotin moieties require Stille coupling or transmetallation .
Biological Activity
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is an organotin compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and a tributylstannyl group that enhances its reactivity. The trifluoromethyl group is also significant, as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The tributylstannyl moiety allows for participation in nucleophilic reactions, facilitating the formation of covalent bonds with proteins and enzymes. This can disrupt normal cellular processes, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole compounds have been shown to possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentrations (MICs) for related thiazole compounds have been reported in the range of 6.25 to 12.5 µg/mL against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazoles are also recognized for their anticancer properties. Studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is hypothesized to be significant due to its structural similarities with other active thiazole compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of several thiazole derivatives, finding that compounds with similar structures to this compound exhibited potent antimicrobial effects against Mycobacterium tuberculosis with sub-micromolar MIC values .
- Neuroprotective Effects : Another investigation into thiazole derivatives indicated potential neuroprotective effects, particularly in models of ischemia/reperfusion injury, suggesting that modifications at the C-4 position can enhance protective properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring significantly affect biological activity. For example:
- C-2 Position : Various substitutions at this position have shown flexibility in maintaining activity against M. tuberculosis.
- C-4 Position : The presence of specific substituents like pyridyl groups has been essential for enhancing antibacterial activity .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. It has been classified as toxic if swallowed and harmful upon skin contact . This necessitates careful handling and further investigation into its safety profile.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(tributylstannyl)-4-(trifluoromethyl)thiazole derivatives?
Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas or α-halo ketones. For example, This compound can be synthesized via Stille coupling, where tributylstannyl groups are introduced under palladium catalysis. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used for Stille coupling .
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
Validation : Confirm purity via melting point analysis, IR (C-S stretching at 650–750 cm⁻¹), and NMR (stannyl proton signals at δ 0.8–1.6 ppm) .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use a multi-technique approach:
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation < 0.3% acceptable) .
- IR spectroscopy : Identify thiazole ring vibrations (C=N at 1600–1650 cm⁻¹) and CF₃ stretches (1100–1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR should resolve stannyl protons (δ 0.8–1.6 ppm) and trifluoromethyl carbons (δ 120–125 ppm, J₃ coupling) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the stability considerations for handling this compound under laboratory conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent tributylstannyl bond degradation .
- Moisture : Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the stannyl group .
- Temperature : Avoid prolonged storage above –20°C to prevent thermal decomposition .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets (e.g., acetylcholinesterase inhibition) .
- Tributylstannyl group : Facilitates cross-coupling reactions for functionalization but may increase toxicity; replace with bioisosteres (e.g., boronate esters) in later stages .
Example : In anticholinesterase studies, the CF₃ group in 4-(trifluoromethyl)thiazole derivatives showed π-π interactions with Trp286 in AChE, critical for binding .
Q. What computational strategies predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions. For AChE, the trifluoromethyl group forms π-π stacking with Tyr341, while the thiazole nitrogen hydrogen-bonds with catalytic serine .
- MD simulations : Validate docking poses over 100 ns trajectories to assess stability of stannyl group interactions .
Validation : Compare computational results with experimental IC₅₀ values and mutagenesis data .
Q. How can contradictory bioactivity data across studies be resolved?
Case Analysis : Discrepancies in apoptosis induction (e.g., 19.7–22.4% DNA fragmentation at 17–34 μM vs. higher/lower values in other reports) may arise from:
- Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) .
- Assay conditions : Standardize protocols (e.g., Annexin V/PI vs. TUNEL assays) .
- Metabolic interference : Use liver microsomes to assess stability of the stannyl group .
Q. What strategies optimize metal coordination in salts derived from this compound?
Methodological Answer:
- Salt formation : React thiazole-thiol intermediates (e.g., 2-mercapto derivatives) with metal salts (Fe²⁺, Cu²⁺) in ethanol/water .
- Chelation studies : Use UV-Vis spectroscopy to monitor λ shifts (e.g., Cu²⁺ complexes at 600–700 nm) .
Application : Metal complexes enhance solubility for in vivo pharmacokinetic studies .
Q. How can toxicity be minimized while retaining pharmacological activity?
Approaches :
- Stannyl group replacement : Substitute tributylstannyl with less toxic groups (e.g., trimethylsilyl) post-Suzuki coupling .
- Prodrug design : Mask reactive groups (e.g., esterify thiazole nitrogen) to reduce off-target effects .
Evidence : Thiazole-triazole hybrids show reduced cytotoxicity when stannyl groups are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
